molecular formula C15H21O6P B14498760 Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate CAS No. 63992-57-4

Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate

Cat. No.: B14498760
CAS No.: 63992-57-4
M. Wt: 328.30 g/mol
InChI Key: LQGAGBBSOPQMNO-QBFSEMIESA-N
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Description

Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate is an organic compound that features a phosphinyl group attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate typically involves the reaction of phenylmethyl alcohol with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with 3-butenoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinyl derivatives.

Scientific Research Applications

Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphine metabolism.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in phosphine metabolism, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate: Unique due to its specific phosphinyl group and butenoate backbone.

  • **Phenylmethyl 3-((diethoxyphosphinyl)oxy)-

Properties

CAS No.

63992-57-4

Molecular Formula

C15H21O6P

Molecular Weight

328.30 g/mol

IUPAC Name

benzyl (Z)-3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C15H21O6P/c1-4-19-22(17,20-5-2)21-13(3)11-15(16)18-12-14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3/b13-11-

InChI Key

LQGAGBBSOPQMNO-QBFSEMIESA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C\C(=O)OCC1=CC=CC=C1)/C

Canonical SMILES

CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=CC=C1)C

Origin of Product

United States

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